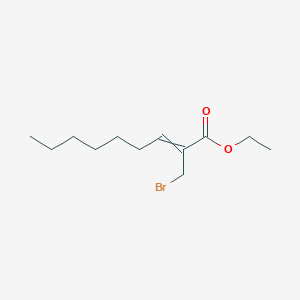
Ethyl 2-(bromomethyl)non-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bromomethyl)non-2-enoate is an organic compound with the molecular formula C11H19BrO2 It is an ester derivative of non-2-enoic acid, featuring a bromomethyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)non-2-enoate can be synthesized through the bromination of ethyl non-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the non-2-enoate moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Substitution Products: Azides, thiocyanates, or ethers depending on the nucleophile used.
Addition Products: Dibromo derivatives or haloalkanes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Ethyl 2-(bromomethyl)non-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)non-2-enoate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The double bond in the non-2-enoate moiety also enables addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but with a shorter carbon chain.
Ethyl 2-(bromomethyl)prop-2-enoate: Another ester with a bromomethyl group but differing in the position of the double bond.
Uniqueness: Ethyl 2-(bromomethyl)non-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
64600-44-8 |
|---|---|
Molecular Formula |
C12H21BrO2 |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)non-2-enoate |
InChI |
InChI=1S/C12H21BrO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h9H,3-8,10H2,1-2H3 |
InChI Key |
GOEQDVGABUYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















